1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
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Description
1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a useful research compound. Its molecular formula is C18H29N3O2 and its molecular weight is 319.449. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis of novel urea derivatives, including those with tert-butyl groups and piperidinyl moieties, for their potential in medicinal chemistry. For instance, studies on 1,3-disubstituted ureas and phenyl N-substituted carbamates reveal significant antiarrhythmic and hypotensive properties, highlighting the therapeutic potential of such compounds in cardiovascular diseases (Chalina, Chakarova, & Staneva, 1998). Similarly, the synthesis and evaluation of urea derivatives for antiproliferative activity against cancer cell lines showcase the role of specific structural modifications in enhancing biological efficacy (Al-Sanea, Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, & Omar, 2018).
Chemical Properties and Interactions
Studies also delve into the chemical properties and interactions of urea derivatives, including their complexation behaviors and potential as molecular devices. Research on cyclodextrin complexation with stilbene derivatives incorporating tert-butylphenyl groups discusses the self-assembly of molecular devices, indicating the structural versatility and functional potential of such compounds in nanotechnology and material sciences (Lock, May, Clements, Lincoln, & Easton, 2004).
Metabolism and Pharmacokinetics
Investigations into the metabolism and pharmacokinetics of related compounds provide insights into their biotransformation and potential therapeutic applications. For example, the study on the metabolism of soluble epoxide hydrolase inhibitors highlights the identification of metabolites and their implications for the drug's safety and effectiveness (Wan, Yang, McReynolds, Barnych, Wagner, Morisseau, Hwang, Sun, Blöcher, & Hammock, 2019). This underlines the importance of understanding the metabolic pathways and the role of specific functional groups in determining the pharmacokinetic profiles of these compounds.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)14-4-6-15(7-5-14)20-17(23)19-10-13-21-11-8-16(22)9-12-21/h4-7,16,22H,8-13H2,1-3H3,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQRBGYJFSKSKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2CCC(CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.